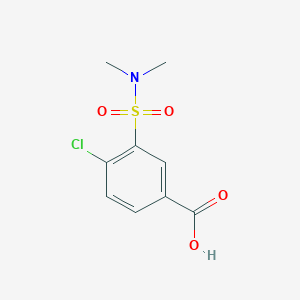

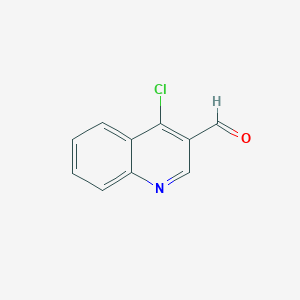

4-Chloroquinoline-3-carbaldehyde

概要

説明

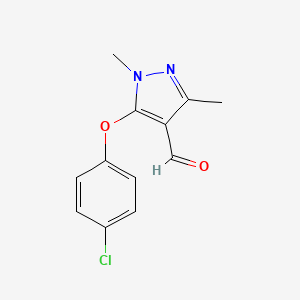

4-Chloroquinoline-3-carbaldehyde is a chemical compound that is related to quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .

Synthesis Analysis

The synthesis of 4-Chloroquinoline-3-carbaldehyde involves various methods. For instance, it has been used in the synthesis of lepidylamines . It has also been involved in the synthesis of novel Vanadium(IV) and Cobalt(II) complexes , and in the formation of Schiff bases .Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-3-carbaldehyde can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance have been used .Chemical Reactions Analysis

4-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions. For example, it has been used in the preparation of complexes . It has also been involved in the formation of Schiff bases .Physical And Chemical Properties Analysis

4-Chloroquinoline-3-carbaldehyde appears as a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties were not found in the retrieved papers.科学的研究の応用

Pharmaceutical Research

Chloroquinoline derivatives have been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, antimalarial, anticancer, and antiviral properties . Therefore, 4-Chloroquinoline-3-carbaldehyde could potentially be used in the synthesis of new pharmaceutical compounds with these activities.

Material Science

Given the expertise of scientists in areas like Material Science , this compound could be involved in the development of new materials with specific chemical and physical properties.

Chemical Synthesis

Chloroquinoline compounds are often used as intermediates in chemical synthesis . 4-Chloroquinoline-3-carbaldehyde could serve as a precursor or intermediate in the synthesis of complex organic molecules.

Analytical Chemistry

Compounds like 4-Chloroquinoline-3-carbaldehyde may be used as reference standards or reagents in analytical methods such as HPLC, LC-MS, and UPLC to ensure accurate results in pharmaceutical testing .

Computational Chemistry

Molecular dynamics simulations and other computational chemistry tools might utilize 4-Chloroquinoline-3-carbaldehyde to understand stereochemistry and molecular interactions .

Chromatography

As a compound with distinct chemical properties, 4-Chloroquinoline-3-carbaldehyde could be used in chromatographic techniques to separate or analyze chemical mixtures .

Safety and Hazards

将来の方向性

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity. This suggests that 4-Chloroquinoline-3-carbaldehyde and its derivatives may also have potential for future drug development .

作用機序

Target of Action

Quinoline derivatives, in general, are known to interact with a variety of biological targets due to their versatile structure .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant .

Result of Action

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, antimalarial, anticancer, and antiviral effects .

特性

IUPAC Name |

4-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCAOHUEDACTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363136 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroquinoline-3-carbaldehyde | |

CAS RN |

201420-30-6 | |

| Record name | 4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-Chloroquinoline-3-carbaldehyde a useful starting material in organic synthesis?

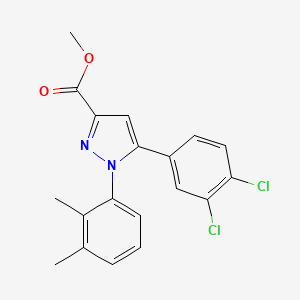

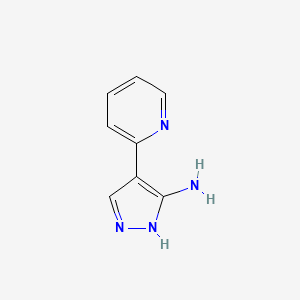

A1: 4-Chloroquinoline-3-carbaldehyde possesses several structural features that make it a valuable synthon:

- Reactive aldehyde group: This allows for various transformations, including Wittig reactions [, ], condensations, and reductive aminations.

- Chlorine at the 4-position: This serves as a leaving group, enabling substitution reactions and facilitating the introduction of diverse substituents via, for example, palladium-catalyzed cross-coupling reactions [, , ].

- Quinoline core: This nitrogen-containing heterocycle is prevalent in numerous biologically active compounds, making its derivatives attractive targets for medicinal chemistry research [, , ].

Q2: Can you provide an example of how 4-Chloroquinoline-3-carbaldehyde is used to synthesize biologically relevant compounds?

A2: Researchers have utilized 4-Chloroquinoline-3-carbaldehyde to synthesize 1H-pyrazolo[4,3-c]quinolines [, ]. This class of compounds exhibits promising biological activities and has garnered significant interest in medicinal chemistry. The synthetic route involves reacting the aldehyde with hydrazines, followed by a palladium-catalyzed intramolecular C-N bond formation and concurrent hydrazine N-N bond fission [].

Q3: How does the reaction temperature impact the synthesis of 1H-pyrazolo[4,3-c]quinolines from 4-Chloroquinoline-3-carbaldehyde?

A3: Interestingly, the reaction temperature plays a crucial role in determining the product distribution. Lower temperatures favor the formation of 1H-pyrazolo[4,3-c]quinolines, while higher temperatures lead to 4-anilinoquinoline-3-carbonitriles as the major product []. This temperature dependence allows for selective synthesis by simply adjusting the reaction conditions.

Q4: Beyond 1H-pyrazolo[4,3-c]quinolines, what other classes of compounds can be synthesized using 4-Chloroquinoline-3-carbaldehyde?

A4: The versatility of 4-Chloroquinoline-3-carbaldehyde extends to the synthesis of various other quinoline derivatives:

- Alkyl (Thieno[3,2-c]quinoline)-2-carboxylates: These compounds, synthesized through a base-promoted conjugate addition-elimination followed by Suzuki-Miyaura cross-coupling, have shown promising anticancer activity against the MCF-7 breast cancer cell line [].

- 4,6,8-Triarylquinoline-3-carbaldehydes: Synthesized via Suzuki-Miyaura cross-coupling with arylboronic acids, these compounds display intriguing photophysical properties and can be further derivatized [].

- (Z)- and (E)-3-Styryl-4-quinolones: These derivatives are accessible through Wittig reactions with benzylic ylides, offering control over the double bond geometry [].

Q5: What role does palladium catalysis play in utilizing 4-Chloroquinoline-3-carbaldehyde as a building block?

A5: Palladium catalysis plays a vital role in functionalizing the quinoline core derived from 4-Chloroquinoline-3-carbaldehyde. Specifically, Suzuki-Miyaura cross-coupling reactions allow for the introduction of various aryl and arylvinyl groups at the 4, 6, and 8 positions of the quinoline scaffold [, , ]. This methodology provides access to a diverse library of polysubstituted quinoline derivatives with tailored properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1362982.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B1362985.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-[2-(dimethylamino)ethenyl]-6-oxopyran-3-carboxylate](/img/structure/B1363021.png)

![N-[5-acetyl-6-[2-(dimethylamino)ethenyl]-2-oxo-3-pyranyl]-3-(trifluoromethyl)benzamide](/img/structure/B1363024.png)

![4-[2-[3-(2-chlorophenyl)-4-cyano-1,2-oxazol-5-yl]ethenylamino]benzoic Acid](/img/structure/B1363033.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone O-methyloxime](/img/structure/B1363040.png)

![5-{2-[5-(2,4-Dichlorophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B1363061.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)